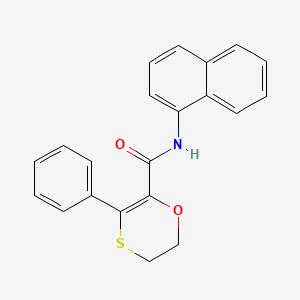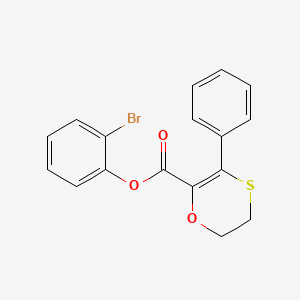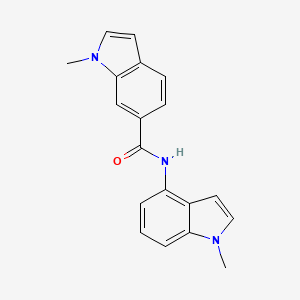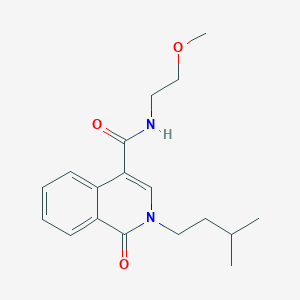
N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a naphthalene ring fused with an oxathiine ring, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxathiine ring through cyclization reactions, followed by the introduction of the naphthalene and phenyl groups. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or oxathiine rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that derivatives of this compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the development of new materials with specific properties, such as photochromic materials and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In cancer therapy, it may interfere with the signaling pathways that regulate cell growth and proliferation, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
N-(naphthalen-1-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:
N-(naphthalen-1-yl) phenazine-1-carboxamide: This compound also contains a naphthalene ring and exhibits similar biological activities, but its structure and specific properties differ.
N-(naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are used as ligands in catalytic reactions and have different chemical reactivity compared to the oxathiine derivative.
Naphthopyrans: These compounds are known for their photochromic properties and are used in the development of materials for optical applications
The uniqueness of this compound lies in its specific combination of structural features and its diverse range of applications in various scientific fields.
Propiedades
Fórmula molecular |
C21H17NO2S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H17NO2S/c23-21(22-18-12-6-10-15-7-4-5-11-17(15)18)19-20(25-14-13-24-19)16-8-2-1-3-9-16/h1-12H,13-14H2,(H,22,23) |
Clave InChI |
BZJPUHNELWGLLS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(O1)C(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15104254.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B15104260.png)
![4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate](/img/structure/B15104261.png)
![N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B15104272.png)
![4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B15104277.png)
![methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate](/img/structure/B15104293.png)
![3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B15104298.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B15104312.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide](/img/structure/B15104327.png)
![2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B15104339.png)
![[4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B15104346.png)

